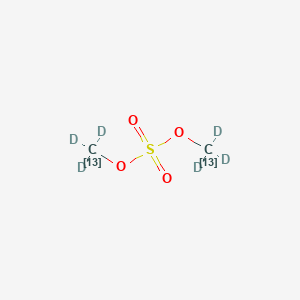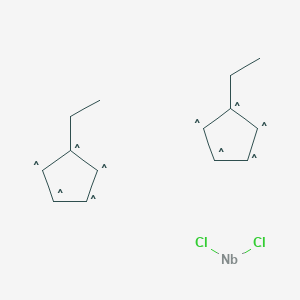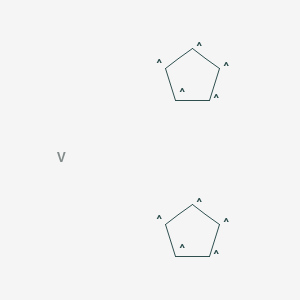
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is a complex organometallic compound known for its unique structural and electronic properties. It belongs to the phthalocyanine family, which are macrocyclic compounds widely used in various applications due to their stability, electronic properties, and ability to form complexes with metals. This particular compound features vanadyl (VO) as the central metal ion, coordinated with a phthalocyanine ring substituted with phenoxy groups at the 2, 9, 16, and 23 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine typically involves the following steps:
Formation of the Phthalocyanine Core: The phthalocyanine core is synthesized by cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt. For this compound, 4-phenoxyphthalonitrile is used as the starting material.
Metal Insertion: Vanadyl ion (VO) is introduced into the phthalocyanine core. This is usually achieved by heating the phthalocyanine with vanadyl sulfate or vanadyl acetylacetonate in a suitable solvent like dimethylformamide (DMF) or 1-chloronaphthalene.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used for the cyclotetramerization and metal insertion steps.
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: Advanced purification techniques like high-performance liquid chromatography (HPLC) and rigorous quality control measures ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The vanadyl center can be oxidized to higher oxidation states, affecting the electronic properties of the compound.
Reduction: Reduction reactions can convert the vanadyl center to lower oxidation states, altering its reactivity and stability.
Substitution: The phenoxy groups can be substituted with other functional groups, modifying the compound’s solubility and electronic characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and hydrazine (N_2H_4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Higher oxidation state vanadyl phthalocyanines.
Reduction: Lower oxidation state vanadyl phthalocyanines.
Substitution: Modified phthalocyanines with different functional groups.
科学研究应用
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, including oxidation and polymerization processes.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its anti-cancer and anti-microbial properties due to its ability to generate reactive oxygen species (ROS).
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stable and tunable electronic properties.
作用机制
The mechanism of action of Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine involves:
Photodynamic Therapy: Upon light activation, the compound generates reactive oxygen species (ROS) that can induce cell death in cancer cells.
Catalysis: The vanadyl center acts as a catalytic site, facilitating electron transfer reactions in various chemical processes.
Electronic Applications: The compound’s electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
相似化合物的比较
Similar Compounds
Vanadyl Phthalocyanine: Lacks the phenoxy substituents, resulting in different solubility and electronic properties.
Copper Phthalocyanine: Contains copper instead of vanadyl, leading to different catalytic and electronic behaviors.
Zinc Phthalocyanine: Zinc as the central metal ion, used in similar applications but with distinct photophysical properties.
Uniqueness
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is unique due to its phenoxy substituents, which enhance its solubility and modify its electronic properties. This makes it particularly suitable for applications requiring specific solubility and electronic characteristics, such as in organic electronics and photodynamic therapy.
属性
分子式 |
C56H32N8O5V |
|---|---|
分子量 |
947.8 g/mol |
IUPAC 名称 |
oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C56H32N8O4.O.V/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32H;;/q-2;;+2 |
InChI 键 |
NGSMDHYQABJENH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)OC1=CC=CC=C1)C(=N8)N=C3[N-]4)OC1=CC=CC=C1)C1=C5C=C(C=C1)OC1=CC=CC=C1.O=[V+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)













